

# Evolution of the Ankyrin Repeat Protein

## Diversin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

The ankyrin repeat protein **Diversin** (ANKRD6) is a critical scaffold protein that plays a dual role in modulating Wnt signaling, one of the most fundamental pathways in embryonic development and disease. It acts as a molecular switch, inhibiting the canonical Wnt/ $\beta$ -catenin pathway while simultaneously activating the non-canonical Wnt/JNK (Planar Cell Polarity) pathway. This guide provides an in-depth examination of the evolutionary history of **Diversin**, its functional divergence, and the key experimental methodologies used to elucidate its mechanisms. By summarizing quantitative data and detailing experimental protocols, this document serves as a comprehensive resource for professionals investigating Wnt signaling and the therapeutic potential of its components.

## Introduction to Ankyrin Repeat Proteins

Ankyrin repeats are among the most common protein-protein interaction motifs found in nature, particularly within eukaryotes. Each repeat consists of a 33-amino acid structural motif that typically folds into a helix-loop-helix structure. Multiple ankyrin repeats stack together to form an elongated solenoid domain, creating a versatile scaffold for mediating complex protein interactions. These domains are found in a functionally diverse array of proteins involved in processes such as cell cycle regulation, signal transduction, and cytoskeletal organization. The evolution of ankyrin repeat proteins is thought to have been a key factor in the development of the complex signaling networks required for multicellular life.

## The Ankyrin Repeat Protein Diversin (ANKRD6)

**Diversin**, encoded by the ANKRD6 gene, was identified as a novel ankyrin repeat protein that functions as a crucial regulator of Wnt signaling pathways.<sup>[1]</sup> It is a modular protein characterized by an N-terminal region containing ankyrin repeats, a central domain for binding Casein Kinase I $\epsilon$  (CKI $\epsilon$ ), and a C-terminal domain that interacts with the scaffold protein Axin.<sup>[2]</sup> Its name, "**Diversin**," reflects its diverse functions in two distinct branches of the Wnt pathway.<sup>[2]</sup><sup>[3]</sup>

## Evolutionary Aspects of Diversin

The evolutionary trajectory of **Diversin** highlights a process of functional divergence from a common ancestor. Its closest invertebrate homolog is the Drosophila protein Diego, a core component of the planar cell polarity (PCP) pathway.<sup>[2]</sup>

## Orthologs and Paralogs: Diversin and Diego

Orthologs are genes in different species that evolved from a common ancestral gene via speciation, while paralogs are genes related by duplication within a genome. Vertebrate **Diversin** and Drosophila Diego are orthologs, sharing a common ancestor but having diverged in both structure and function.<sup>[2]</sup>

This divergence is evident at the sequence level. While both proteins contain ankyrin repeats, their number and similarity differ, as do the surrounding domains. This structural evolution underlies their functional differences: Diego functions exclusively in the PCP pathway in Drosophila, whereas vertebrate **Diversin** has acquired an additional, inhibitory role in the canonical Wnt pathway.<sup>[1]</sup><sup>[2]</sup>

## Quantitative Evolutionary Data

The sequence relationship between vertebrate **Diversin** and Drosophila Diego has been quantified, revealing significant divergence outside of the conserved ankyrin repeat region.

Feature	Vertebrate Diversin	Drosophila Diego	Reference
Number of Ankyrin Repeats	8	6	[2]
Amino Acid Identity (Ankyrin Repeats)	35%	35%	[2]
Amino Acid Identity (Other Domains)	18%	18%	[2]

Table 1: Comparison of Vertebrate **Diversin** and Drosophila Diego.

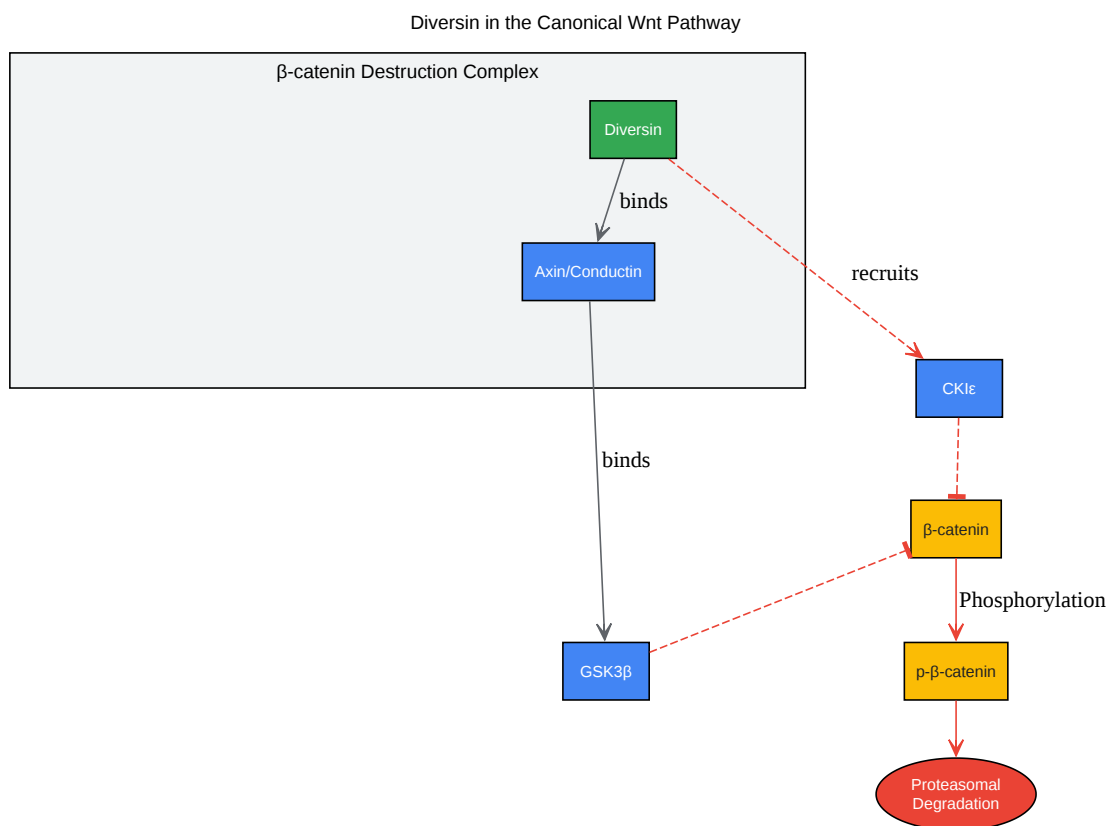
## Functional Roles of Diversin in Wnt Signaling

**Diversin** acts as a critical switch point, directing signaling traffic between the canonical and non-canonical Wnt pathways.[1] This dual functionality is essential for processes like embryonic axis formation and gastrulation.[2]

### Inhibition of the Canonical Wnt/ $\beta$ -catenin Pathway

In the canonical Wnt pathway, the stabilization of  $\beta$ -catenin is the key signaling event. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3 $\beta$ , and CK1 $\epsilon$  phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation.

**Diversin** inhibits this pathway by acting as a scaffold. It binds to both Axin and CK1 $\epsilon$ , recruiting CK1 $\epsilon$  to the destruction complex.[1] This enhances the phosphorylation and subsequent degradation of  $\beta$ -catenin, thereby suppressing the transcription of Wnt target genes.[2]



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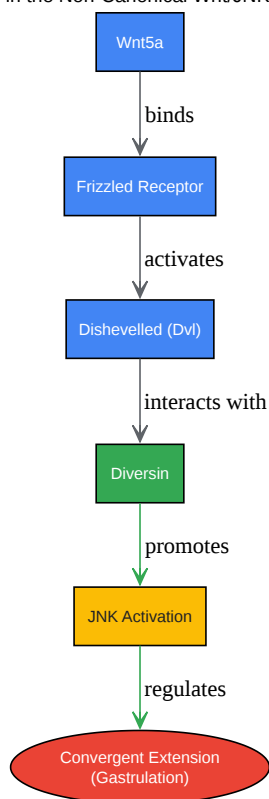
**Figure 1: Diversin** scaffolding role in the  $\beta$ -catenin destruction complex.

## Activation of the Non-canonical Wnt/JNK Pathway

Conversely, **Diversin** positively regulates the non-canonical Wnt/JNK pathway, which is crucial for controlling cell polarity and coordinated cell movements during gastrulation (convergent extension).[2] Wnt5a is a known activator of this pathway.[4] **Diversin** is thought to function

downstream of the core PCP component Dishevelled (Dvl) to activate JNK (c-Jun N-terminal kinase).[2][4] This activation is essential for the cytoskeletal rearrangements that drive morphogenetic movements.[2]

Diversin in the Non-Canonical Wnt/JNK Pathway



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**Figure 2:** Role of **Diversin** in activating the Wnt/JNK signaling cascade.

## Key Experimental Protocols

The dual functions of **Diversin** have been characterized through a series of key experiments. Detailed methodologies for these foundational assays are provided below.

## Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to demonstrate the physical interaction between **Diversin** and components of the Wnt signaling pathway, such as Axin and CK1ε.

- Objective: To verify if Protein A (e.g., **Diversin**) and Protein B (e.g., Axin) interact within a cell.
- Principle: An antibody specific to Protein A is used to pull it out of a cell lysate. If Protein B is bound to Protein A, it will be pulled down as well and can be detected by Western blotting.[5]
- Methodology:
  - Cell Lysis: Culture cells (e.g., HEK293T) expressing tagged versions of the proteins of interest. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice.[6]
  - Lysate Pre-clearing (Optional): Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.[6]
  - Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-**Diversin**) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
  - Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immunocomplexes.
  - Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
  - Elution: Elute the proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

- Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the "prey" protein (e.g., anti-Axin).

## TOP/FOP Flash Luciferase Reporter Assay

This assay is the standard method for quantifying the activity of the canonical Wnt/ $\beta$ -catenin pathway.<sup>[7][8]</sup>

- Objective: To measure the effect of **Diversin** on TCF/LEF-mediated transcription.
- Principle: The TOPFlash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. The FOPFlash plasmid contains mutated, non-functional binding sites and serves as a negative control. An increase in the TOP/FOP luminescence ratio indicates activation of the canonical Wnt pathway.<sup>[9]</sup>
- Methodology:
  - Cell Culture and Transfection: Seed cells (e.g., HEK293) in 24- or 96-well plates. Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid, a plasmid expressing **Diversin** (or a control vector), and a Renilla luciferase plasmid (for normalization of transfection efficiency).<sup>[8]</sup>
  - Wnt Pathway Stimulation: If desired, stimulate the pathway by treating cells with Wnt3a-conditioned media or a GSK3 $\beta$  inhibitor like LiCl.
  - Cell Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
  - Data Analysis: Measure both firefly (TOP/FOP) and Renilla luciferase activity in a luminometer. Normalize the firefly luciferase activity to the Renilla activity for each sample. Calculate the final transcriptional activity as the ratio of normalized TOPFlash to FOPFlash values.

## JNK Kinase Assay

This assay measures the ability of **Diversin** to activate the JNK signaling cascade.

- Objective: To determine if **Diversin** expression leads to an increase in JNK kinase activity.

- Principle: JNK is immunoprecipitated from cell lysates and then incubated with its substrate (e.g., c-Jun) and ATP. The amount of phosphorylated substrate is then quantified, which is proportional to JNK activity.[\[4\]](#)[\[10\]](#)
- Methodology:
  - Cell Culture and Treatment: Transfect cells (e.g., NIH 3T3) with a **Diversin** expression vector or control. Stimulate the cells with Wnt5a-conditioned medium for various time points (e.g., 15, 30, 60 minutes).[\[4\]](#)
  - Cell Lysis: Lyse the cells in a buffer compatible with kinase assays (e.g., containing 25 mM HEPES, 300 mM NaCl, 1.5 mM MgCl<sub>2</sub>, 0.2 mM EDTA, 0.5% Triton X-100, and phosphatase inhibitors).
  - Immunoprecipitation of JNK: Incubate the cell lysate with an anti-JNK antibody overnight, followed by capture with Protein A/G beads.
  - Kinase Reaction: Wash the immunoprecipitated JNK beads extensively. Resuspend the beads in kinase assay buffer (e.g., 20 mM HEPES, 20 mM MgCl<sub>2</sub>, 20 mM  $\beta$ -glycerophosphate, 1 mM DTT) containing the substrate (e.g., GST-c-Jun) and [ $\gamma$ -<sup>32</sup>P]ATP or cold ATP. Incubate at 30°C for 20-30 minutes.
  - Detection: Stop the reaction by adding SDS loading buffer. Separate the proteins by SDS-PAGE. If using radioactive ATP, expose the gel to a phosphor screen or film to detect phosphorylated c-Jun. If using cold ATP, perform a Western blot using a phospho-specific antibody (e.g., anti-phospho-c-Jun Ser63).[\[11\]](#)

## Morpholino-Based Gene Ablation in Zebrafish

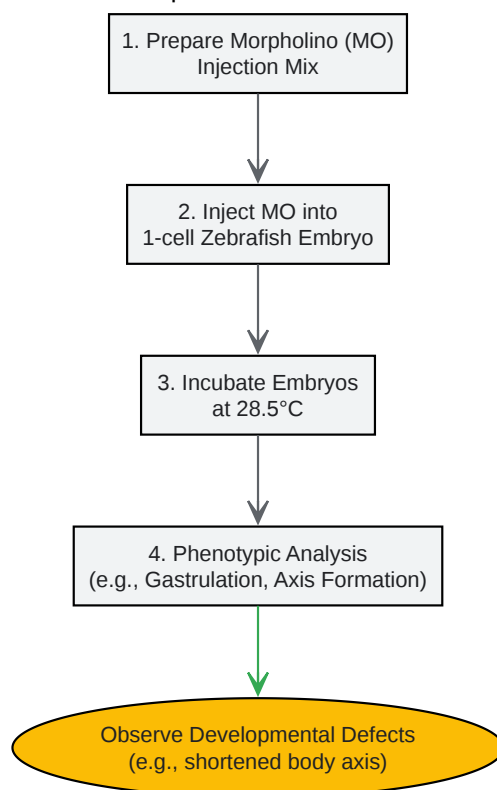
This in vivo technique is used to study the developmental consequences of knocking down **Diversin** function.[\[12\]](#)

- Objective: To assess the role of **Diversin** in embryonic development, such as axis formation and gastrulation.
- Principle: Morpholinos (MOs) are synthetic antisense oligonucleotides that bind to a target mRNA to block its translation or splicing, thereby knocking down protein expression.[\[13\]](#)



- Methodology:
  - Morpholino Design and Preparation: Design a 25-base MO targeting the 5' UTR or the start codon of the zebrafish *ankrd6* mRNA. Resuspend the lyophilized MO in sterile water to create a stock solution (e.g., 1-4 mM).[\[14\]](#)
  - Preparation of Injection Mix: Dilute the MO stock to the desired working concentration (e.g., 0.2-1.0 mM) in Danieau's solution. Add a tracer dye, such as Phenol Red, to visualize the injection.[\[14\]](#)
  - Embryo Injection: Collect freshly fertilized zebrafish embryos at the one-cell stage. Using a microinjector, inject approximately 1-2 nanoliters of the MO solution into the yolk of each embryo.[\[15\]](#)
  - Incubation and Phenotypic Analysis: Incubate the injected embryos at 28.5°C. Observe and document the developmental phenotypes at key stages (e.g., gastrulation, 24 hours post-fertilization, 48 hpf) compared to control-injected embryos. Assess for defects in axis elongation, convergent extension movements, and other relevant morphological changes.

## Workflow for Morpholino Knockdown in Zebrafish



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**Figure 3:** General experimental workflow for zebrafish morpholino knockdown.

## Conclusion and Future Directions

The evolution of **Diversin** from an ancestral PCP-specific protein like Diego into a dual-function regulator of both canonical and non-canonical Wnt signaling represents a significant event in the diversification of vertebrate signaling networks. Its ability to act as a molecular switch

provides a sophisticated mechanism for context-dependent cellular responses, which is critical for the complex morphogenetic processes in vertebrates.

For drug development professionals, the unique position of **Diversin** as a negative regulator of the often oncogenic  $\beta$ -catenin pathway and a positive regulator of pathways involved in cell movement makes it an intriguing, albeit complex, therapeutic target. Further research should focus on:

- **Structural Biology:** Determining the high-resolution structure of **Diversin** in complex with its binding partners (Axin, CK1 $\epsilon$ , Dvl) to understand the molecular basis of its scaffolding function.
- **Phylogenetic Deep Dive:** A broader phylogenetic analysis of the ANKRD6 gene family across vertebrates could reveal further functional specializations and evolutionary pressures.
- **Targeted Therapeutics:** Designing molecules that can specifically modulate the interaction of **Diversin** with either the canonical or non-canonical pathway components could offer a novel strategy for treating diseases characterized by aberrant Wnt signaling, such as certain cancers and developmental disorders.<sup>[16][17]</sup>

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- To cite this document: BenchChem. [Evolution of the Ankyrin Repeat Protein Diversin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253780#evolution-of-the-ankyrin-repeat-protein-diversin]

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